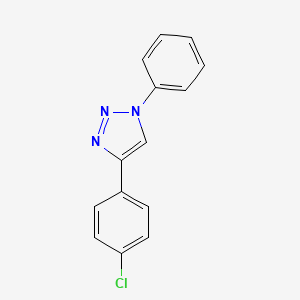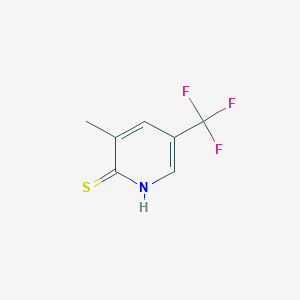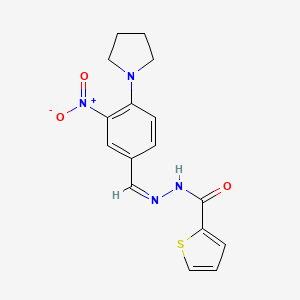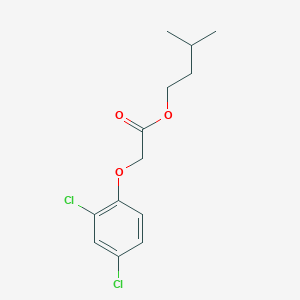
4-(4-Chlorophenyl)-1-phenyl-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenyl)-1-phenyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a triazole ring substituted with a phenyl group and a 4-chlorophenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1-phenyl-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry”. One common method involves the reaction of 4-chlorophenyl azide with phenylacetylene in the presence of a copper(I) catalyst. The reaction is carried out under mild conditions, often at room temperature, and yields the desired triazole compound with high efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the reaction rate and yield. The use of automated systems and high-throughput screening can further improve the efficiency and scalability of the synthesis process .
化学反应分析
Types of Reactions
4-(4-Chlorophenyl)-1-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents, leading to the formation of triazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include triazole N-oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
4-(4-Chlorophenyl)-1-phenyl-1H-1,2,3-triazole has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its anticonvulsant, antimicrobial, and anticancer properties.
Biological Studies: It is used as a probe to study the biological pathways and mechanisms of action of triazole-containing compounds.
Industrial Applications: The compound is utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 4-(4-Chlorophenyl)-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. For example, its anticonvulsant activity is believed to be mediated through the modulation of neurotransmitter receptors and ion channels in the central nervous system. The compound may also inhibit the growth of bacteria by interfering with essential bacterial enzymes and metabolic pathways .
相似化合物的比较
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole: This compound also contains a 4-chlorophenyl group and exhibits similar biological activities, such as antimicrobial and anticancer properties.
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-carboxamides: These compounds are known for their antitubercular activity and share structural similarities with 4-(4-Chlorophenyl)-1-phenyl-1H-1,2,3-triazole.
Uniqueness
This compound is unique due to its triazole ring structure, which imparts distinct chemical and biological properties. The presence of both phenyl and 4-chlorophenyl groups enhances its lipophilicity and ability to cross biological membranes, making it a valuable compound for medicinal chemistry research .
属性
分子式 |
C14H10ClN3 |
|---|---|
分子量 |
255.70 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-1-phenyltriazole |
InChI |
InChI=1S/C14H10ClN3/c15-12-8-6-11(7-9-12)14-10-18(17-16-14)13-4-2-1-3-5-13/h1-10H |
InChI 键 |
JHVSHDQCQLCWET-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetic acid;2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate](/img/structure/B14114496.png)
![2-(dimethylcarbamothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B14114503.png)
![3-(4-Nitrophenyl)benzo[b]thiophene](/img/structure/B14114509.png)
![3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14114515.png)
![5-Hydroxy-6-(2-hydroxynaphthalen-1-yl)-2-octyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14114525.png)
![(2S,10S,11S,13R,14S,15S)-13,14-dihydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B14114532.png)



![N'-(4-fluorophenyl)-N-[(3-hydroxy-2-benzofuran-1-yl)methylideneamino]-2-nitroethanimidamide](/img/structure/B14114556.png)




